(5E)-5-(3-Bromopropylidene)-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ol

Stereoselective synthesis Amitriptyline metabolite Geometric isomerism

(5E)-5-(3-Bromopropylidene)-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ol (CAS: 156458-95-6) is a complex organic molecule belonging to the dibenzocycloheptene class. It is characterized by a fused tricyclic core, a reactive bromopropylidene substituent at the 5-position, and a hydroxyl group at the 10-position.

Molecular Formula C18H17BrO
Molecular Weight 329.2 g/mol
CAS No. 156458-95-6
Cat. No. B12295930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5E)-5-(3-Bromopropylidene)-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ol
CAS156458-95-6
Molecular FormulaC18H17BrO
Molecular Weight329.2 g/mol
Structural Identifiers
SMILESC1C(C2=CC=CC=C2C(=CCCBr)C3=CC=CC=C31)O
InChIInChI=1S/C18H17BrO/c19-11-5-10-15-14-7-2-1-6-13(14)12-18(20)17-9-4-3-8-16(15)17/h1-4,6-10,18,20H,5,11-12H2/b15-10+
InChIKeyKNGHLHQCMDBTQE-XNTDXEJSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5E)-5-(3-Bromopropylidene)-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ol Procurement Guide


(5E)-5-(3-Bromopropylidene)-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ol (CAS: 156458-95-6) is a complex organic molecule belonging to the dibenzocycloheptene class. It is characterized by a fused tricyclic core, a reactive bromopropylidene substituent at the 5-position, and a hydroxyl group at the 10-position. Its primary documented role is as a synthetic intermediate .

Why Generic Substitution of (5E)-5-(3-Bromopropylidene)-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ol is Not Advisable


Substituting the target compound with close analogs like its (Z)-isomer, 10-ketone, or the 10-des-hydroxy derivative is likely to fail in downstream applications. The specific (E)-stereochemistry is critical, as it is conserved during synthesis to yield the biologically active (E)-10-hydroxy metabolite of amitriptyline; using the (Z)-isomer would lead to a different stereoisomer [1]. Furthermore, the 10-hydroxyl group is a specific functional handle that differentiates it from the 10-ketone analog, which requires an additional reduction step that can compromise yield and stereochemical integrity .

Quantitative Differentiation Evidence for (5E)-5-(3-Bromopropylidene)-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ol


Stereochemical Fidelity: E-Isomer Conservation for Active Metabolite Synthesis

The synthesis of (E)- and (Z)-10-hydroxyamitriptyline from their respective 10-ketone precursors proceeds with conservation of the geometrical configuration [1]. Therefore, the (5E)-bromopropylidene intermediate is uniquely required to access the (E)-metabolite. Using the (5Z)-isomer (CAS 156458-91-2) would exclusively yield the (Z)-metabolite, which has a different pharmacological profile.

Stereoselective synthesis Amitriptyline metabolite Geometric isomerism

Functional Group Superiority: 10-Hydroxyl as a Direct Synthon for the Active Metabolite

The target compound possesses a 10-hydroxyl group, a feature it shares with the final product, (E)-10-hydroxyamitriptyline . In contrast, the 10-ketone analog (CAS 156458-94-5) requires a subsequent reduction step to install the hydroxyl group. This extra step introduces the risk of incomplete conversion and epimerization, impacting overall yield and purity .

Functional group interconversion Metabolite synthesis Synthetic efficiency

Regiospecific Reactivity: The Bromopropylidene Leaving Group

The 3-bromopropylidene substituent at the 5-position serves as a crucial leaving group. The terminal bromine atom is a superior leaving group for SN2 displacement by dimethylamine compared to a chloro or hydroxyl analog, enabling the direct, high-yielding synthesis of the tertiary amine in (E)-10-hydroxyamitriptyline . This contrasts with the 10-des-hydroxy analog (CAS 14471-62-6), which lacks the hydroxyl functionality required for the final metabolite [1].

Nucleophilic substitution Alkyl bromide reactivity Synthetic strategy

Certified Reference Standard Precursor for Amitriptyline Impurity F

Amitriptyline EP Impurity F is defined as 10-Hydroxy (E)-Amitriptyline [1]. The target compound is documented as the direct synthetic intermediate for this specific impurity standard . Its procurement is therefore not just for general synthesis but for creating the defined analyte required for regulatory method validation and quality control testing of amitriptyline drug substances.

Reference standard Pharmacopeial impurity Analytical chemistry

Optimal Application Scenarios for (5E)-5-(3-Bromopropylidene)-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ol


Synthesis of (E)-10-Hydroxyamitriptyline Metabolite and its Reference Standards

This is the definitive application. The compound is used in a two-step sequence: the bromopropylidene group is displaced with dimethylamine to directly install the tertiary amine pharmacophore of the active metabolite (E)-10-hydroxyamitriptyline. This route is stereochemically faithful, as established by Lassen and Perregaard [1]. This makes it essential for producing both the metabolite for pharmacological studies and the certified reference standard (Amitriptyline EP Impurity F) for analytical method validation .

Stereoselective Synthesis of Other 5-Substituted Dibenzo[a,d]cycloheptene Derivatives

The terminal alkyl bromide serves as a versatile electrophilic handle. It can react with a variety of nucleophiles (amines, thiols, alkoxides) to generate a library of 5-substituted-10-hydroxydibenzo[a,d]cycloheptene derivatives with high geometric purity [1]. This is a superior starting point compared to the 10-ketone analog, as the hydroxyl functionality is already present, allowing for further derivatization (e.g., esterification, etherification) without redox manipulation .

Investigating the Role of Geometric Isomerism in Tricyclic Antidepressant Activity

The availability of the pure (E)-isomer of this intermediate, in contrast to the (Z)-isomer , allows researchers to independently synthesize and study the distinct (E)- and (Z)-10-hydroxy metabolites of amitriptyline. Comparing their pharmacological profiles, such as binding affinity to the serotonin transporter (SERT) and norepinephrine transporter (NET), provides valuable insights into the stereochemical requirements for antidepressant activity [1].

Quality Control (QC) and Regulatory Lot Release Testing of Amitriptyline

Pharmaceutical QC laboratories can procure this compound as the crucial starting material to synthesize the 'Amitriptyline EP Impurity F' reference marker in-house. This ensures a continuous supply of a critical, high-cost impurity standard for the routine HPLC and LC-MS testing required for drug substance and drug product release, in compliance with European Pharmacopoeia monographs [2].

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